molecular formula C9H10ClN3S B13334154 1-[(5-chlorothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine

1-[(5-chlorothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine

Cat. No.: B13334154
M. Wt: 227.71 g/mol
InChI Key: OZYJIBWXQHABHX-UHFFFAOYSA-N
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Description

1-[(5-Chlorothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine is a chemical compound with the molecular formula C9H10ClN3S and a molecular weight of 227.71 g/mol . This compound is characterized by the presence of a chlorothiophene ring attached to a pyrazole moiety, making it a valuable entity in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 1-[(5-chlorothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common synthetic route includes the reaction of 5-chlorothiophene-2-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with methylhydrazine to yield the desired pyrazole derivative . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-[(5-Chlorothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to drive the reactions to completion. Major products formed from these reactions include various substituted pyrazole and thiophene derivatives.

Scientific Research Applications

1-[(5-Chlorothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(5-chlorothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which play key roles in inflammatory processes . By binding to the active sites of these enzymes, the compound can modulate their activity, leading to reduced production of pro-inflammatory mediators.

Comparison with Similar Compounds

1-[(5-Chlorothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the chlorothiophene and pyrazole rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H10ClN3S

Molecular Weight

227.71 g/mol

IUPAC Name

1-[(5-chlorothiophen-2-yl)methyl]-4-methylpyrazol-3-amine

InChI

InChI=1S/C9H10ClN3S/c1-6-4-13(12-9(6)11)5-7-2-3-8(10)14-7/h2-4H,5H2,1H3,(H2,11,12)

InChI Key

OZYJIBWXQHABHX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1N)CC2=CC=C(S2)Cl

Origin of Product

United States

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